molecular formula C18H17ClN2O4S B15139552 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide

Cat. No.: B15139552
M. Wt: 392.9 g/mol
InChI Key: AUTAJMGNRLHARZ-UHFFFAOYSA-N
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Description

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide typically involves multiple steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the aminopropoxy group: This step involves nucleophilic substitution reactions where an aminopropoxy group is introduced to the benzene ring.

    Formation of the benzamide: This involves the reaction of the intermediate with benzoyl chloride or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, pending further research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, benzamides can interact with receptors, enzymes, or other proteins, modulating their activity. The aminopropoxy and chloro groups may enhance binding affinity or specificity to certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminopropoxy)-5-chlorobenzamide: Lacks the benzothiophene ring, potentially altering its biological activity.

    5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide: Lacks the aminopropoxy group, which may affect its solubility and reactivity.

    2-(3-aminopropoxy)-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide: Similar structure but without the chloro group, which may influence its chemical reactivity and biological interactions.

Uniqueness

The unique combination of the aminopropoxy, chloro, and benzothiophene groups in 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide

InChI

InChI=1S/C18H17ClN2O4S/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14/h2-6,9-11H,1,7-8,20H2,(H,21,22)

InChI Key

AUTAJMGNRLHARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN

Origin of Product

United States

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